molecular formula C12H12N2O2S B12875610 5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 61643-42-3

5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B12875610
CAS No.: 61643-42-3
M. Wt: 248.30 g/mol
InChI Key: NZFZVVYIOBIHLN-UHFFFAOYSA-N
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Description

5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide is a synthetic small molecule belonging to the class of isoxazole-4-carboxamide derivatives, a group of compounds that are intriguing modulators of ionotropic glutamate receptors . These derivatives have sparked widespread research due to their prospective analgesic activities based on non-opioid pathways . This compound is of significant interest in medicinal chemistry and pharmacology research, particularly in the areas of neuroscience and oncology. Its core structure, the isoxazole ring, is a privileged scaffold found in several pharmacologically active agents and approved drugs, known for its diverse biological activities . Primary research applications for this class of compounds include investigation as AMPA receptor modulators . α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors play a critical role in nociceptive transmission and inflammatory pain . Overactivation of these receptors is implicated in central sensitization, which underlies chronic pain states . Structurally similar isoxazole-4-carboxamide derivatives have been demonstrated to act as potent inhibitors of AMPA receptor activity in vitro, profoundly altering the biophysical gating properties of the receptor and highlighting their therapeutic promise for controlling pain via a non-opioid mechanism . Furthermore, isoxazole-carboxamide derivatives are actively studied for their anticancer properties . Recent scientific literature has described the design and synthesis of novel phenyl-isoxazole-carboxamide derivatives and their evaluation against a panel of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Some compounds in this class have shown potent, broad-spectrum activity, with certain analogs exhibiting exceptional potency against specific cancer cell lines . The isoxazole moiety is a common feature in many heterocyclic compounds with documented anticancer, anti-inflammatory, and antimicrobial activities . This product is intended for research purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

CAS No.

61643-42-3

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

5-methyl-N-(3-methylsulfanylphenyl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C12H12N2O2S/c1-8-11(7-13-16-8)12(15)14-9-4-3-5-10(6-9)17-2/h3-7H,1-2H3,(H,14,15)

InChI Key

NZFZVVYIOBIHLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=CC=C2)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride or borane.

    Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, borane, tetrahydrofuran as a solvent.

    Substitution: Halogenated precursors, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as an anticancer agent, particularly in melanoma research. Its derivatives have shown promising activity against various cancer cell lines.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its unique structural features.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 5-Methyl-N-(3-(methylthio)phenyl)isoxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring and the carboxamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Isoxazole Carboxamide Derivatives
Compound Name Phenyl Substituent (Position) Key Activities/Mechanisms Reference(s)
5-Methyl-N-[3-(methylsulfanyl)phenyl]-... SCH₃ (3-position) Hypothetical: Potential immunomodulation
Leflunomide (HWA-486) CF₃ (4-position) Immunosuppressive, COX-2/DHODH inhibition
Teriflunomide Impurity-C CF₃ (3-position) By-product; activity uncharacterized
3-(2-Chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-... Cl (2-position), isopropyl (4-position) Isoprenyl transferase inhibition
5-Methyl-N-(4-methyl-3-nitrophenyl)-... NO₂ (3-position), CH₃ (4-position) Unspecified; nitro group may enhance reactivity
Key Observations:

Substituent Position: The 4-position on the phenyl ring (e.g., leflunomide) is associated with immunosuppressive activity via dihydroorotate dehydrogenase (DHODH) inhibition . In contrast, 3-position substituents (e.g., methylsulfanyl in the target compound or trifluoromethyl in Impurity-C) may alter target specificity or metabolic pathways .

Substituent Chemistry: Trifluoromethyl (CF₃): Enhances lipophilicity and electron-withdrawing effects, critical for DHODH binding in leflunomide . Chloro (Cl): Increases steric bulk and electron-withdrawing character, as seen in the isoprenyl transferase inhibitor .

The 2-Cl, 4-isopropyl analog demonstrates how steric and electronic modifications can redirect activity toward enzyme targets like bacterial cis-prenyltransferase .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties
Compound Molecular Weight LogP (Predicted) Solubility Key Functional Groups
Target compound 264.34 g/mol ~2.5 Low aqueous SCH₃, carboxamide
Leflunomide 270.21 g/mol 3.1 Low aqueous CF₃, carboxamide
3-(2-Chlorophenyl)-5-methyl-N-[4-...] 358.84 g/mol ~4.0 Insoluble Cl, isopropyl
  • Metabolic Stability : Sulfur-containing groups like SCH₃ may undergo oxidation to sulfoxide or sulfone metabolites, altering bioavailability .

Structural Insights from Crystallography

The crystal structure of 3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide (PDB: 2ZW) reveals:

  • Planar isoxazole and phenyl rings with a dihedral angle of 15.2° between them.
  • Hydrogen bonding between the carboxamide NH and sulfonyl oxygen of adjacent molecules, stabilizing the lattice .

Biological Activity

5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

  • IUPAC Name : 5-methyl-N-(3-methylsulfanylphenyl)-1,2-oxazole-4-carboxamide
  • Molecular Formula : C12H12N2O2S
  • Molecular Weight : 248.30 g/mol
  • CAS Number : 61643-42-3

This compound belongs to the isoxazole family, known for their therapeutic potential and diverse biological properties, including anticancer and antimicrobial activities.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing signal transduction pathways.
  • Antioxidant Activity : The presence of the methylsulfanyl group contributes to its potential antioxidant properties, which can protect cells from oxidative stress.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including melanoma and breast cancer cells. For example, it demonstrated an IC50 value of 29.77 μg/mL against Caco-2 cells, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : It has shown effectiveness against a range of bacterial strains, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of enzyme activity essential for bacterial growth.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Isoxazole Ring : Achieved through cycloaddition reactions.
  • Introduction of Functional Groups : The methylsulfanyl group is introduced via nucleophilic substitution reactions.

Pharmacokinetics and Metabolism

A study conducted on Wistar rats investigated the pharmacokinetics of related compounds, highlighting the importance of understanding metabolism for therapeutic applications:

MetaboliteDetection MethodRetention Time (min)m/z Transitions
N-hydroxy derivativeHPLC-MS/MS6.7254→117 m/z
Hydroxymethyl derivativeHPLC-MS/MS8.7254→133 m/z

This research underscores the necessity for comprehensive pharmacokinetic studies to evaluate systemic exposure and efficacy .

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